Zolmitriptan R-isomer

Übersicht

Beschreibung

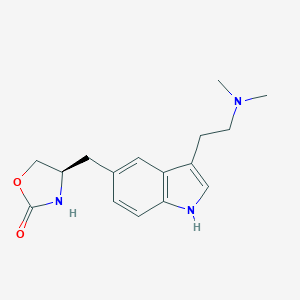

(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one is a complex organic compound that features an indole moiety linked to an oxazolidinone ring

Wirkmechanismus

Target of Action

Zolmitriptan R-isomer, also known as (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one, primarily targets the 5-hydroxytryptamine (5-HT) 1B/1D/1F receptors . These receptors are part of the triptan class of receptor agonists and play a crucial role in the treatment of acute migraines .

Mode of Action

This compound acts as a selective agonist at the 5-HT 1B/1D/1F receptors . Its action on these receptors causes vasoconstriction in intracranial blood vessels . Additionally, it can inhibit the release of pro-inflammatory neuropeptides from trigeminal perivascular nerve endings .

Biochemical Pathways

The activation of the 5-HT 1B/1D/1F receptors by this compound leads to a cascade of events in the biochemical pathway. The primary effect is the vasoconstriction of intracranial blood vessels, which helps alleviate the symptoms of migraines. The inhibition of pro-inflammatory neuropeptides further aids in reducing the inflammation and pain associated with migraines .

Pharmacokinetics

This compound exhibits a mean elimination half-life of approximately three hours following oral or nasal administration . It is metabolized in the liver, likely by CYP1A2 and monoamine oxidase (MAO) . The metabolism of Zolmitriptan results in three major metabolites: an active N-desmethyl metabolite (183C91) and two inactive metabolites, N-oxide (1652W92) and another unidentified compound . Approximately one-sixth of the clearance is renal .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as inhibitors of CYP1A2 or MAO, could potentially affect the metabolism of Zolmitriptan . Furthermore, the pH of the body can also impact the absorption and effectiveness of the drug .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the indole moiety, followed by the introduction of the oxazolidinone ring through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it valuable for elucidating mechanisms of action in biological systems.

Medicine

Medically, (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one has potential applications as a therapeutic agent. Its structure suggests it could be modified to enhance its pharmacological properties, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its versatility makes it a valuable component in industrial chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one: This compound is unique due to its specific combination of an indole moiety and an oxazolidinone ring.

(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-thione: Similar in structure but with a sulfur atom replacing the oxygen in the oxazolidinone ring.

(4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-imine: Features an imine group instead of the oxazolidinone ring.

Uniqueness

The uniqueness of (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one lies in its specific structural features, which confer distinct chemical and biological properties

Biologische Aktivität

Zolmitriptan, a medication primarily used for the acute treatment of migraines, is a selective agonist of the serotonin receptors 5-HT_1B and 5-HT_1D. The compound exists in two enantiomeric forms: the pharmacologically active (S)-isomer and the less active (R)-isomer. This article delves into the biological activity of the Zolmitriptan R-isomer, focusing on its pharmacodynamics, toxicity, and implications in clinical settings.

Overview of Zolmitriptan

Zolmitriptan is synthesized as the (S)-isomer due to its higher potency compared to the (R)-isomer. The (R)-isomer has been associated with toxicity, leading to stringent limits on its allowable concentration in pharmaceutical formulations. Specifically, the United States Pharmacopoeia (USP) sets a maximum limit of 0.15% w/w for the (R)-isomer in Zolmitriptan preparations to ensure safety and efficacy .

Pharmacological Mechanism

Mechanism of Action:

Zolmitriptan's primary action involves agonism at serotonin receptors, which leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release, such as Calcitonin Gene-Related Peptide (CGRP). This mechanism is crucial in alleviating migraine symptoms by counteracting the pathophysiological processes involved in migraine attacks .

Biological Activity of R-Isomer

Toxicity and Side Effects:

The R-isomer has been noted for its toxic effects. Studies indicate that it may contribute to adverse events when present in significant quantities. For instance, a retrospective analysis highlighted that adverse events associated with triptan use often include neurological disturbances, which could be exacerbated by the presence of the R-isomer in formulations .

Comparative Potency:

Research has demonstrated that while the (S)-isomer effectively mitigates migraine symptoms, the (R)-isomer does not exhibit similar therapeutic benefits. In fact, it may interfere with the efficacy of Zolmitriptan as a whole due to its antagonistic effects on serotonin receptors .

Analytical Methods for R-Isomer Detection

To ensure safety and compliance with regulatory standards, various analytical methods have been developed for detecting and quantifying the R-isomer in pharmaceutical preparations:

These methods are essential for maintaining the purity of Zolmitriptan products and ensuring that toxic levels of the R-isomer are not present.

Case Studies

-

Adverse Events Analysis :

A study analyzing reports from the FDA Adverse Event Reporting System (FAERS) found that Zolmitriptan was involved in numerous adverse event reports, particularly concerning nervous system disorders. The presence of the R-isomer could potentially heighten these risks due to its toxic profile . -

Chiral Separation Validation :

Research validating chiral liquid chromatography methods demonstrated that effective separation between (S)- and (R)-isomers could be achieved with high precision and accuracy, underscoring the importance of monitoring enantiomeric purity in clinical formulations .

Eigenschaften

IUPAC Name |

(4R)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSDMUVEXKOYBU-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H]3COC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139264-24-7 | |

| Record name | Zolmitriptan, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZOLMITRIPTAN, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3YOE57701 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Can the area under the curve (AUC) for (4R)-4-[[3-(2-dimethylaminoethyl)-1H-indol-5-yl]methyl]oxazolidin-2-one, more commonly known as zolmitriptan, be predicted using a limited sampling strategy?

A1: Yes, research suggests that using intranasal pharmacokinetic data, specifically the relationship between Cmax (maximum concentration) and AUC, can provide accurate AUC predictions for zolmitriptan. A study demonstrated that a linear regression model based on Cmax vs. AUC for intranasal zolmitriptan showed excellent correlation []. This model allowed for the prediction of AUC values using published Cmax data, with the majority of predicted AUCs falling within a 0.76–1.25-fold difference from observed values []. This approach suggests potential for a simplified, limited sampling strategy to predict zolmitriptan AUC.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.